molecular formula C7H4ClNOS B1584053 6-Chlorobenzo[d]thiazol-2(3H)-one CAS No. 62266-81-3

6-Chlorobenzo[d]thiazol-2(3H)-one

Cat. No. B1584053
CAS RN: 62266-81-3
M. Wt: 185.63 g/mol
InChI Key: PUQHEPFUBPHTCG-UHFFFAOYSA-N
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Patent
US04353919

Procedure details

4.081 gm (0.02 mol) of 2,6-dichloro-benzothiazole were refluxed for 4 hours in 100 ml of a mixture of equal parts of ethanol and concentrated hydrochloric acid. After distilling the reaction mixture with 100 ml of water, the resulting precipitate was filtered off and washed thoroughly with water. For further purification the precipitate was taken up in aqueous 10% sodium hydroxide, the solution was filtered, and the filtrate was extracted twice with 100 ml each of ether. The aqueous phase was acidified with hydrochloric acid, and the resulting precipitate was collected by suction filtration, washed with water and recrystallized once from ethanol and once from toluene, each time in the presence of activated charcoal. 3.1 gm (83% of theory) of crystals with a melting point of 212°-213° C. were obtained. According to mixed melting point determination, elemental analysis, and thin-layer chromatography, the product was identical to the product obtained in Example 6.
Quantity
4.081 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.Cl.C([OH:15])C>>[Cl:11][C:9]1[CH:8]=[CH:7][C:5]2[NH:6][C:2](=[O:15])[S:3][C:4]=2[CH:10]=1

Inputs

Step One
Name
Quantity
4.081 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
mixture
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling the reaction mixture with 100 ml of water
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
For further purification the precipitate
FILTRATION
Type
FILTRATION
Details
the solution was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted twice with 100 ml each of ether
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized once from ethanol and once from toluene
CUSTOM
Type
CUSTOM
Details
3.1 gm (83% of theory) of crystals with a melting point of 212°-213° C. were obtained
ADDITION
Type
ADDITION
Details
to mixed melting point determination, elemental analysis, and thin-layer chromatography

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(NC(S2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.